molecular formula C15H9N5O3S B287794 7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile

7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile

Cat. No. B287794
M. Wt: 339.3 g/mol
InChI Key: GTHJWIIXMGJIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile, also known as SPHIC, is a heterocyclic compound with potential biological activity. It belongs to the class of spiro compounds and has a unique structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway that is often dysregulated in cancer cells. 7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, it has been shown to have antioxidant activity. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.

Advantages and Limitations for Lab Experiments

One advantage of using 7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile in lab experiments is its unique structure, which makes it a promising candidate for drug development. It also has a relatively low toxicity, which makes it a safer alternative to other compounds that are being studied for similar purposes. However, one limitation of using 7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile. One direction is to further investigate its potential as an anti-cancer agent. This could involve studying its effects on different types of cancer cells and identifying the specific signaling pathways that are involved in its anti-cancer activity. Another direction is to investigate its potential as an anti-inflammatory agent. This could involve studying its effects on different inflammatory cytokines and identifying the specific mechanisms that are involved in its anti-inflammatory activity. Finally, future research could focus on developing more efficient methods for synthesizing 7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile and improving its solubility in water.

Synthesis Methods

The synthesis of 7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile involves the reaction of 3-amino-5-cyano-1,2,4-triazole with 2,4-pentanedione and indole-3-carbaldehyde in the presence of thiourea. The reaction takes place under reflux conditions in ethanol and results in the formation of 7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile as a yellow solid.

Scientific Research Applications

7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile has been studied for its potential as an anti-cancer agent. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile has been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines in vitro and in vivo.

properties

IUPAC Name

7'-amino-2,4'-dioxo-2'-sulfanylidenespiro[1H-indole-3,5'-1H-pyrano[2,3-d]pyrimidine]-6'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5O3S/c16-5-7-10(17)23-12-9(11(21)19-14(24)20-12)15(7)6-3-1-2-4-8(6)18-13(15)22/h1-4H,17H2,(H,18,22)(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHJWIIXMGJIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3(C(=C(OC4=C3C(=O)NC(=S)N4)N)C#N)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile

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